molecular formula C7H7F2NO B12430031 [5-(Difluoromethyl)pyridin-2-YL]methanol

[5-(Difluoromethyl)pyridin-2-YL]methanol

Cat. No.: B12430031
M. Wt: 159.13 g/mol
InChI Key: VZPAITIYWPVWDH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Chemical Sciences

The introduction of fluorine into heterocyclic compounds can dramatically alter their physical, chemical, and biological profiles. sigmaaldrich.combldpharm.comsigmaaldrich.com Fluorine's high electronegativity and small atomic size can enhance metabolic stability, binding affinity, and bioavailability of molecules, making fluorinated heterocycles highly sought after in pharmaceutical and agrochemical development. sigmaaldrich.comnih.govcas.cn It is estimated that over 85% of bioactive compounds contain heterocyclic moieties, and the addition of fluorine often improves their therapeutic potential. nih.gov The carbon-fluorine bond is exceptionally strong, which contributes to the metabolic resistance of fluorinated drugs. nih.gov

The pyridine (B92270) ring is a fundamental structural unit in a vast number of pharmaceuticals and natural products. bldpharm.comchemicalbook.comchemicalbook.comacs.org As an isostere of benzene, this nitrogen-bearing heterocycle is a privileged scaffold in medicinal chemistry, found in drugs approved for a wide array of diseases, including cancer, tuberculosis, and viral infections. chemicalbook.comacs.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for modulating the basicity and solubility of the molecule. chemicalbook.com This versatility makes the pyridine scaffold a frequent choice for constructing libraries of novel compounds for drug discovery. bldpharm.comnih.gov

The difluoromethyl (CF2H) group has garnered significant attention as a unique substituent that can profoundly influence a molecule's characteristics. researchgate.netbldpharm.com Unlike the more common trifluoromethyl (CF3) group, the CF2H group offers a more nuanced modulation of properties. In pesticide and drug design, the CF2H group is often used to moderately adjust lipophilicity, metabolic stability, and binding affinity. bldpharm.com

A key feature of the difluoromethyl group is its ability to act as a weak hydrogen bond donor. chemscene.comnih.govbldpharm.com The C-H bond in the CF2H group is polarized by the two highly electronegative fluorine atoms, enabling it to form hydrogen bonds with suitable acceptors like oxygen or nitrogen atoms. chemscene.com This interaction, while weaker than that of traditional donors like hydroxyl (OH) or amine (NH) groups, can be crucial for molecular recognition and binding affinity at biological targets. chemscene.com Quantum mechanical calculations have estimated the binding energy of a CF2H···O hydrogen bond to be between 1.0 and 5.5 kcal/mol. chemscene.com

The CF2H group is considered an effective bioisostere for hydroxyl (OH), thiol (SH), and sometimes amine (NH2) groups. chemicalbook.com Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile while maintaining or enhancing its biological activity. Replacing a hydroxyl group, which is prone to metabolic oxidation, with a more stable CF2H group can enhance a drug's half-life. Furthermore, the CF2H group is more lipophilic than a hydroxyl group, which can improve a molecule's ability to cross cell membranes. nih.gov

Impact of Difluoromethyl (CF2H) Group on Molecular Properties and Interactions

Research Context of [5-(Difluoromethyl)pyridin-2-YL]methanol (B6145661)

This compound is a specific example of a difluoromethylated pyridine derivative that serves as a valuable synthetic intermediate. Its structure combines the desirable properties of the 5-difluoromethylpyridine core with the synthetic versatility of a 2-hydroxymethyl group.

Difluoromethylated pyridines are recognized as important building blocks, particularly in the synthesis of kinase inhibitors for cancer therapy. chemscene.com The direct C-H difluoromethylation of pyridines is an area of active research, with new methods being developed to introduce the CF2H group at specific positions, such as the meta- or para-positions, which can be challenging to achieve.

This compound, with CAS Number 1211540-62-3, is positioned as a key intermediate for the elaboration of more complex molecules. The hydroxymethyl group at the 2-position of the pyridine ring is a versatile functional handle. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or converted into a halide, providing multiple avenues for subsequent chemical reactions such as coupling reactions or amide bond formations. The presence of the difluoromethyl group at the 5-position ensures that the resulting larger molecules benefit from the advantageous physicochemical properties imparted by this moiety.

While extensive studies dedicated solely to this compound are not prevalent in the literature, the importance of analogous structures is well-documented. For instance, the synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231) has been optimized on a large scale as it is a key intermediate for potent and selective mTOR kinase inhibitors. chemscene.com Similarly, other substituted pyridyl-methanol compounds are common starting materials in multi-step synthetic campaigns. nih.gov Therefore, this compound represents a strategically designed building block, ready for incorporation into discovery programs aiming to leverage the unique benefits of difluoromethylated pyridine scaffolds.

Data Tables

Table 1: Properties of the Difluoromethyl Group

Property Description Reference
Hydrogen Bond Acidity (A) 0.035 - 0.165 bldpharm.com
H-Bond Donor Capability Weak donor, can replace OH, SH chemscene.comnih.gov
Bioisosteric Replacement Hydroxyl (OH), Thiol (SH), Amine (NH2) chemicalbook.com
Lipophilicity Generally increases lipophilicity compared to OH nih.gov

Table 2: Physicochemical Properties of this compound

Identifier Value
CAS Number 1211540-62-3
Molecular Formula C7H7F2NO

| Molecular Weight | 159.13 g/mol |

Despite a comprehensive search for scientific literature, detailed research findings and specific data for the chemical compound "this compound" are not available in the public domain. While the significance of difluoromethylated pyridine derivatives in contemporary chemical research is well-documented, specific scholarly articles, patents, or in-depth studies focusing exclusively on the synthesis and utility of "this compound" could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements for this specific compound. The available information is general to the class of difluoromethylated pyridines and does not provide the specific details necessary to construct the requested article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(difluoromethyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)5-1-2-6(4-11)10-3-5/h1-3,7,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPAITIYWPVWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Difluoromethyl Pyridin 2 Yl Methanol and Analogues

Development of Efficient Synthetic Routes

Efficient synthesis of difluoromethylated pyridines is crucial for facilitating drug discovery and developing new agrochemicals. researchgate.net The primary challenge lies in the precise introduction of the difluoromethyl group at a specific position on the pyridine (B92270) ring, as the efficacy of the final compound is highly dependent on the location of this functional group. chemeurope.comuni-muenster.de Synthetic strategies generally fall into two main categories: the direct C-H difluoromethylation of a pre-existing pyridine ring and the de novo construction of the pyridine ring using a building block that already contains the difluoromethyl group. researchgate.netresearchgate.net Direct C-H functionalization is often preferred for its step-economy, especially in late-stage modification of complex molecules. nih.gov

The choice of strategy for introducing the CF2H group depends on the desired substitution pattern, the availability of starting materials, and the required scalability of the synthesis. Direct difluoromethylation offers a rapid route to modify existing pyridine structures, while de novo synthesis provides a high degree of flexibility in accessing diverse analogues. researchgate.netresearchgate.net

Direct C-H difluoromethylation involves the substitution of a hydrogen atom on the pyridine ring with a difluoromethyl group. This approach is highly efficient as it avoids the need for pre-functionalized substrates. nih.gov However, controlling the regioselectivity of this transformation can be challenging due to the electronic nature of the pyridine ring. chemeurope.comuni-muenster.de Recent advances have led to the development of metal-mediated, radical, and photocatalytic methods to address this challenge. nih.govcas.cnmdpi.com

Strategies for Incorporating the Difluoromethyl Moiety

Direct Difluoromethylation Approaches
Metal-Mediated Difluoromethylation (e.g., Copper, Nickel, Silver)

Transition metal catalysis is a powerful tool for direct difluoromethylation reactions, offering advantages such as milder reaction conditions and broader substrate scope compared to older methods. cas.cn While many early examples focused on cross-coupling reactions, newer methods aim for direct C-H functionalization. Nickel-catalyzed reactions, for instance, have been shown to be effective for the difluoromethylation of aryl iodides, bromides, and triflates. cas.cn Although direct C-H activation on the pyridine core is a significant challenge, metal catalysts play a crucial role in mediating the formation of the key carbon-CF2H bond. researchgate.net Historically, copper has been used in the N-difluoromethylation of pyridines, highlighting the utility of metals in activating difluoromethyl sources, though this particular reaction does not functionalize a carbon atom of the ring. nih.gov

Table 1: Examples of Metal-Mediated Difluoromethylation Systems
Metal Catalyst/MediatorDifluoromethyl SourceSubstrate TypeNotes
Nickel (e.g., [(DPPF)Ni(cod)])[(DMPU)2Zn(CF2H)2]Aryl Iodides, Bromides, TriflatesEffective for electron-deficient substrates. cas.cn
Copper (activated)CF2Br2Pyridine (e.g., DMAP)Results in N-difluoromethylation followed by hydrogenation step. nih.gov
SilverCarboxylic Acids (as pro-radicals)Heteroarenes (e.g., Pyridines)Used in Minisci-type reactions to generate alkyl radicals. scispace.com
Radical Difluoromethylation (e.g., Minisci-type)

Radical difluoromethylation, particularly through a Minisci-type reaction, is a classic and effective method for functionalizing electron-deficient heteroarenes like pyridine. scispace.comnih.gov The reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient pyridine ring. nih.gov This approach has been refined to allow for highly regioselective difluoromethylation.

A notable strategy involves the temporary dearomatization of the pyridine ring to form an oxazino-pyridine intermediate. nih.govthieme-connect.com This intermediate can then be converted in situ to a pyridinium (B92312) salt by treatment with an acid. The resulting electron-deficient pyridinium salt undergoes a highly regioselective Minisci-type radical alkylation at the para-position using a difluoromethyl radical source such as bis(difluoroacetyl)peroxide. nih.govthieme-connect.com This method solves the long-standing challenge of achieving site-selective para-difluoromethylation and is applicable to the late-stage functionalization of complex, drug-like molecules. nih.govuni-muenster.de

Table 2: Minisci-Type Radical Difluoromethylation of Pyridine Derivatives
Pyridine DerivativeRadical SourceActivator/AcidPosition of Functionalization
Oxazino-pyridine intermediate2,2-difluoro-2-iodo-1-phenylethan-1-one- (Radical initiator)meta researchgate.netthieme-connect.com
Oxazino-pyridine intermediatebis(difluoroacetyl)peroxide(±)-camphorsulfonic acid (CSA)para nih.govthieme-connect.com
Photocatalytic Difluoromethylation

Photocatalytic methods represent a modern, green approach to generating difluoromethyl radicals under mild conditions using visible light. mdpi.comnih.gov These reactions typically employ a photocatalyst, such as a ruthenium or iridium complex, which becomes excited upon light absorption and initiates a single-electron transfer process to generate the desired CF2H radical from a suitable precursor. mdpi.com

For example, chlorodifluoroacetic anhydride (B1165640) can serve as a source of CF2Cl radicals in the presence of a Ru(bpy)3^2+ photocatalyst and blue light. mdpi.com These radicals can then add to aromatic systems. Such photocatalytic strategies are often redox-neutral, environmentally benign, and exhibit broad substrate scope, making them highly valuable for modern organic synthesis. mdpi.comnih.gov

Table 3: Photocatalytic Systems for Difluoromethylation
PhotocatalystRadical SourceLight SourceKey Features
Ru(bpy)3^2+Chlorodifluoroacetic anhydrideBlue LEDsGenerates CF2Cl radicals for addition to arenes. mdpi.com
Iridium(III) complexVariousVisible LightUsed for difluoromethylation via radical-induced migration. mdpi.com
None (catalyst-free)Difluoroacetic anhydride / Pyridine N-OxidePhotochemical (light)Achieves difluoromethylation of quinoxalin-2(1H)-ones under mild conditions. nih.gov

An alternative to direct functionalization is the de novo synthesis, or construction, of the pyridine ring from acyclic precursors that already contain the difluoromethyl moiety. researchgate.net This bottom-up approach is not as step-economical for modifying existing structures but offers significant advantages in accessing a wide variety of substitution patterns on all positions of the pyridine ring from inexpensive starting materials. researchgate.net

One such scalable method involves the acylation of vinyl ethers with (het)aryl difluoroacetyl chlorides. This step produces β-alkoxyenones substituted with a difluoromethyl group. These enone intermediates can then undergo cyclocondensation reactions to build the final pyridine ring system. researchgate.net This strategy effectively builds the pyridine subunit around the pre-existing difluoromethyl group, ensuring its placement in the desired position from the outset. researchgate.net

Table 4: Key Building Blocks in De Novo Synthesis of Difluoromethyl Pyridines
Key PrecursorKey IntermediateFinal Reaction Type
(Het)aryl difluoroacetyl chlorideβ-Alkoxyenone with CHF2 groupCyclocondensation / Heterocyclization researchgate.net
Trifluoromethyl-containing building block-Cyclocondensation (by analogy to TFMP synthesis) nih.gov
Functional Group Interconversions Leading to Difluoromethyl

The introduction of a difluoromethyl (CHF2) group onto a pyridine ring is a critical step in the synthesis of the target compound. This moiety is valued in medicinal chemistry as it can act as a lipophilic bioisostere for hydroxyl or thiol groups, potentially enhancing membrane permeability and binding affinity. nih.gov

A significant challenge in pyridine chemistry is achieving regioselective functionalization, particularly at the meta-position, due to the electronic properties of the pyridine ring. researchgate.net Recently, a novel strategy has been developed for the site-selective introduction of the difluoromethyl group at either the meta- or para-position of pyridines. researchgate.netuni-muenster.de This method utilizes a temporary dearomatization of the pyridine ring to create activated intermediates that can react with difluoromethylating agents. uni-muenster.de

The process involves the formation of oxazino pyridine intermediates from the parent pyridine. These intermediates can then undergo a radical-based C-H difluoromethylation at the meta-position. By treating these intermediates with an acid, they can be converted in situ to pyridinium salts, which then directs the difluoromethylation to the para-position. researchgate.net This switchable regioselectivity provides a versatile tool for synthesizing a range of difluoromethylated pyridine derivatives. researchgate.net

Another approach for N-difluoromethylation of pyridines employs ethyl bromodifluoroacetate (BrCF2COOEt) as the difluoromethyl source. This transition-metal-free method involves a two-step process of N-alkylation followed by in situ hydrolysis and decarboxylation. nih.gov While this method focuses on N-functionalization, it highlights the utility of readily available reagents for introducing the difluoromethyl group. nih.gov

Key Reagents in Difluoromethylation of Pyridines
ReagentMethodologyPosition of DifluoromethylationKey Features
Difluoromethyl radical source with oxazino pyridine intermediatesRadical C-H difluoromethylationMetaSolves the challenge of direct meta-difluoromethylation. researchgate.net
Difluoromethyl radical source with in situ generated pyridinium saltsRadical C-H difluoromethylationParaAllows for switchable regioselectivity from meta to para. researchgate.net
Ethyl bromodifluoroacetate (BrCF2COOEt)N-alkylation followed by hydrolysis and decarboxylationN-difluoromethylationTransition-metal-free method using a commercially available reagent. nih.gov

Approaches for Introducing the Hydroxymethyl (Methanol) Functionality

The introduction of a hydroxymethyl (-CH2OH) group, particularly at the 2-position of the pyridine ring, is another crucial transformation.

One modern approach involves the visible light-induced hydroxymethylation of pyridine N-oxides. acs.org This method provides a direct, one-step synthesis of 2-hydroxymethylated pyridines under mild conditions. acs.org The reaction proceeds via a radical C-H hydroxymethylation, and while it has been successful for a range of substituted pyridine N-oxides, the yields can be modest for certain substrates. acs.org

Another innovative strategy is the ruthenium-catalyzed reductive hydroxymethylation of pyridines. This method relies on a "single point activation" of the pyridine ring with an electron-deficient benzyl group. rsc.orgresearchgate.net This activation facilitates a dearomative functionalization. A key aspect of this reaction is the dual role of paraformaldehyde, which acts as both a hydride donor and an electrophile. rsc.orgresearchgate.net This process leads to the formation of hydroxymethylated piperidines, which can then be re-aromatized to the desired pyridylmethanol. rsc.org

Traditional methods for synthesizing 2-substituted pyridines often involve the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride. organic-chemistry.org

Methods for Introducing the Hydroxymethyl Group on Pyridines
MethodologyStarting MaterialKey Reagents/CatalystsProduct
Visible Light-Induced HydroxymethylationPyridine N-oxidesPhotocatalyst, Methanol (B129727)2-Hydroxymethylated pyridines acs.org
Ruthenium-Catalyzed Reductive HydroxymethylationActivated PyridinesRuthenium catalyst, ParaformaldehydeHydroxymethylated piperidines rsc.orgresearchgate.net
Grignard ReactionPyridine N-oxidesGrignard reagent, Acetic anhydride2-Substituted pyridines organic-chemistry.org

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity is paramount in the synthesis of highly functionalized pyridines like [5-(difluoromethyl)pyridin-2-yl]methanol (B6145661). The inherent electronic nature of the pyridine ring typically directs reactions to the ortho- and para-positions. researchgate.net

The development of methods to control the site of functionalization is an active area of research. For instance, the use of transient 3,4-pyridyne intermediates allows for the synthesis of di- and tri-substituted pyridines with high regiocontrol. nih.gov The regioselectivity of nucleophilic addition to these pyridynes can be governed by the strategic placement of halide or sulfamate substituents, which perturb the distortion of the pyridyne intermediate. nih.gov

Furthermore, dearomatization strategies have proven effective for achieving regioselective transformations. Temporary dearomatization can render the pyridine ring nucleophilic, enabling reactions at positions that are typically unreactive. For example, a rhodium-catalyzed C-3/5 methylation of pyridines has been achieved through such a strategy. nih.gov

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral pyridine derivatives is of great importance, as these compounds are prevalent in pharmaceuticals. chim.itnih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have distinct biological activities. nih.gov

Chiral Catalyst Development for Enantioselective Synthesis

The catalytic asymmetric synthesis of chiral pyridines presents challenges due to the potential for the pyridine nitrogen to coordinate with and deactivate the catalyst. chim.it Despite this, several catalytic systems have been developed for the enantioselective synthesis of chiral pyridine derivatives. chim.it

One major strategy is the catalytic asymmetric reduction of pyridyl ketones to produce chiral pyridylmethanols. This can be achieved using various reductants in the presence of a chiral catalyst. chim.it For instance, the hydrogenation of pyridyl ketones using a trans-RuCl2[(R)-xylBINAP]-[(R)-daipen] catalyst has been reported. chim.it

Copper-catalyzed enantioselective alkylation of alkenyl pyridines using Grignard reagents and a chiral diphosphine ligand is another powerful method. nih.govresearchgate.net This approach often involves the use of a Lewis acid to enhance the reactivity of the pyridine substrate. nih.govresearchgate.net

The development of novel chiral pyridine ligands is also an active area of research. These ligands can be incorporated into metal catalysts to induce enantioselectivity in a variety of transformations, such as C-H borylation. acs.org

Examples of Chiral Catalysts in Pyridine Synthesis
Catalyst SystemReaction TypeSubstrateKey Features
trans-RuCl2[(R)-xylBINAP]-[(R)-daipen]Asymmetric HydrogenationPyridyl ketonesProduces chiral pyridylmethanols. chim.it
Copper-chiral diphosphine ligandEnantioselective AlkylationAlkenyl pyridinesOften requires a Lewis acid co-catalyst. nih.govresearchgate.net
Iridium catalyst with chiral pyridine ligandEnantioselective C-H BorylationDiaryl(2-pyridyl)methanesLeads to chiral tri(hetero)arylmethane compounds. acs.org

Diastereoselective Approaches

Diastereoselective synthesis is an alternative or complementary strategy to enantioselective catalysis for preparing stereochemically defined molecules. This approach typically involves the use of a chiral auxiliary or a substrate with pre-existing stereocenters to control the stereochemical outcome of a reaction.

While specific diastereoselective methods for the synthesis of this compound are not extensively detailed in the provided search context, general principles of diastereoselective synthesis can be applied. For example, if a chiral center is already present in the pyridine-containing starting material, it can direct the stereochemistry of subsequent reactions.

Chemical Reactivity and Transformations of 5 Difluoromethyl Pyridin 2 Yl Methanol

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional handle that can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol of [5-(difluoromethyl)pyridin-2-yl]methanol (B6145661) can be oxidized to form the corresponding aldehyde, 5-(difluoromethyl)pyridine-2-carboxaldehyde, or further to the carboxylic acid, 5-(difluoromethyl)picolinic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. For instance, the oxidation of hydroxymethylpyridines to their corresponding aldehydes is a known transformation in organic synthesis. wikipedia.org A general method for preparing 2-pyridine carboxaldehyde involves the oxidation of 2-pyridinemethanol. wikipedia.org

Table 1: Plausible Oxidation Reactions of this compound

ProductReagent(s)SolventTypical Conditions
5-(Difluoromethyl)pyridine-2-carboxaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM)Room temperature
5-(Difluoromethyl)pyridine-2-carboxaldehydeDess-Martin periodinaneDichloromethane (DCM)Room temperature
5-(Difluoromethyl)picolinic acidPotassium permanganate (B83412) (KMnO₄)Water/Pyridine (B92270)Heating

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. For example, the esterification of alcohols is a fundamental reaction in organic chemistry, often yielding products with modified physicochemical properties. nih.gov

Etherification can be achieved through methods like the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. The alkoxide of this compound can be generated by treatment with a strong base such as sodium hydride (NaH).

Table 2: Examples of Esterification and Etherification of Pyridyl Methanols

ReactantReagentProductCatalyst/Base
(3-(5-Methylpyridin-2-yl)phenyl)methanolAcetyl chloride(3-(5-Methylpyridin-2-yl)phenyl)methyl acetatePyridine
(3-(5-Methylpyridin-2-yl)phenyl)methanolBenzoyl chloride(3-(5-Methylpyridin-2-yl)phenyl)methyl benzoateDMAP
AlcoholAlkyl halideEtherStrong base (e.g., NaH)

Note: This table provides examples for related compounds to illustrate the general reactivity.

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) or a similar halogenating agent can convert the alcohol to the corresponding chloride, 2-(chloromethyl)-5-(difluoromethyl)pyridine. This transformation is a common step in the synthesis of various pyridine derivatives. For instance, the conversion of 2-chloro-5-hydroxymethylpyridine (B1360356) to 2-chloro-5-chloromethylpyridine has been documented in patent literature. google.com

Once formed, the chloromethyl derivative is a versatile intermediate for introducing a variety of nucleophiles at the methylene (B1212753) position.

Table 3: Synthesis of 2-(Chloromethyl)pyridine Derivatives

Starting MaterialReagentProductReference
2-Chloro-5-hydroxymethylpyridineThionyl chloride2-Chloro-5-chloromethylpyridine google.com

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, and also enables it to coordinate to metal centers.

The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide, this compound N-oxide, exhibits altered electronic properties and reactivity compared to the parent pyridine. N-oxidation can facilitate certain electrophilic substitution reactions on the pyridine ring and is a key step in the synthesis of various functionalized pyridines. nih.govnih.gov The oxidation of 2-(hydroxymethyl)pyridine to its N-oxide is a known chemical transformation. google.com

Table 4: General Conditions for N-Oxidation of Pyridine Derivatives

Starting MaterialOxidizing AgentSolventProduct
Pyridine derivativem-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM)Pyridine N-oxide derivative
Pyridine derivativeHydrogen peroxide / Acetic acid-Pyridine N-oxide derivative

Note: This table outlines general methods for N-oxidation.

The pyridine nitrogen and the hydroxyl oxygen of this compound can act as a bidentate ligand, coordinating to a variety of metal centers. The presence of the electron-withdrawing difluoromethyl group can influence the electron density on the pyridine nitrogen, thereby affecting its coordination properties. The coordination chemistry of pyridyl methanol (B129727) derivatives is extensive, with these ligands forming stable complexes with a range of transition metals. These complexes have applications in catalysis and materials science. While specific studies on the coordination chemistry of this compound are not readily found, the general behavior of similar pyridyl alcohol ligands suggests its potential to form various coordination compounds.

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CHF₂) group is an important structural motif in medicinal and agricultural chemistry, often serving as a bioisostere for hydroxyl, sulfanyl, or amino groups. acs.org Its presence on a pyridine ring, an electron-deficient system, influences its stability and reactivity.

Stability and Reactivity under Diverse Conditions

The difluoromethyl group is generally recognized for its high metabolic stability. researchgate.net On a pyridine ring, the C-F bonds are exceptionally strong, and the C-H bond is acidic enough to be deprotonated under specific conditions. acs.orgnih.gov

Stability: The CHF₂ group on the pyridine core is stable under many synthetic conditions, including those used for late-stage functionalization of drug molecules. researchgate.netnih.gov It is generally resistant to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis to the corresponding aldehyde can occur, although this transformation is often slow and requires harsh conditions. Computational studies on related trifluoroacetate (B77799) esters suggest that hydrolysis can be catalyzed by water networks that stabilize the transition state. mdpi.com

Reactivity: The primary reactivity of the difluoromethyl group itself involves the C-H bond. This bond can be deprotonated using a strong base, creating a difluoromethyl carbanion. acs.org However, this carbanion is often unstable and can eliminate a fluoride (B91410) ion to form a fluorocarbene. acs.org The electron-withdrawing nature of the pyridine ring can further influence the stability of this anionic intermediate. acs.org Reports on the direct deprotonation of 2-(difluoromethyl)pyridine (B40438) have shown limited success without a directing group, whereas 3-(difluoromethyl)pyridine (B1298654) can be deprotonated and trapped with electrophiles. acs.org

Further Functionalization of the Difluoromethyl Group

Direct functionalization of the CHF₂ group is challenging but offers a pathway to novel fluorinated molecules.

Deprotonation and Electrophilic Trapping: A significant advancement involves the direct deprotonation of the CHF₂ group on a pyridine ring using a strong lithiated base, followed by quenching with an electrophile. nih.govacs.org This method allows for the introduction of various substituents onto the difluoromethyl carbon. For instance, the functionalization of 3-(difluoromethyl)pyridine has been achieved by deprotonation and subsequent reaction with electrophiles like silyl (B83357) chlorides. acs.orgnih.govacs.org The resulting silylated compound can be further post-functionalized. nih.govacs.org

Catalytic C-F Bond Activation: A more advanced and less common strategy involves the selective activation of a single C-F bond within the difluoromethyl group. This desymmetrization can create chiral centers containing a single fluorine atom. nih.gov While this has been demonstrated on benzylic and allylic systems using transition metal catalysts like iridium and palladium, its application directly to this compound is not widely reported. nih.govnih.gov This approach relies on the cooperation between a low-valent transition metal and a fluorophilic cation to enable the activation of the C-F bond. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The electronic properties of the difluoromethyl group and the inherent nature of the pyridine ring dictate the outcomes of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is electron-deficient and thus deactivated towards electrophilic attack compared to benzene. youtube.comyoutube.com The difluoromethyl group is strongly electron-withdrawing, which further deactivates the ring, making EAS reactions very difficult. youtube.com Reactions like nitration and halogenation, if they occur, require harsh conditions and generally give low yields. youtube.com When substitution does happen, it is directed to the meta-position (C3 and C5) relative to the nitrogen, as the intermediates from ortho and para attack are significantly destabilized. youtube.comstackexchange.com The presence of the CHF₂ group at C5 would further direct incoming electrophiles away from the C4 and C6 positions. Friedel-Crafts reactions typically fail on pyridine rings. youtube.com

Nucleophilic Aromatic Substitution (SNA_r_): Conversely, the electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing CHF₂ group, makes it highly susceptible to nucleophilic aromatic substitution (SNA_r_). libretexts.orgnih.gov This is particularly true for precursors of this compound that contain a good leaving group (e.g., a halogen) at the C2 or C6 position. Nucleophilic attack is favored at the C2, C4, and C6 positions (ortho and para to the nitrogen) because the negative charge of the intermediate (a Meisenheimer-like complex) can be stabilized by the electronegative nitrogen atom. stackexchange.com The CHF₂ group at C5 further activates the ring for nucleophilic attack, especially at the C2 and C6 positions. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyridine Precursors

The synthesis of this compound and its derivatives often relies on the construction of the substituted pyridine core using metal-catalyzed cross-coupling reactions on halogenated precursors. These methods are fundamental for creating the required C-C bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. youtube.com The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to an organic halide, followed by transmetalation with an organometallic reagent, and concludes with reductive elimination to yield the product and regenerate the catalyst. youtube.commdpi.com

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound (like a boronic acid) with an organic halide. core.ac.uk A common synthetic route to derivatives of the target molecule could involve the Suzuki coupling of a halogenated pyridine, such as 2-chloro-5-(difluoromethyl)pyridine (B1359254) or 2-bromo-5-(difluoromethyl)pyridine, with an appropriate boronic acid. core.ac.uk The reaction is typically catalyzed by a palladium complex with a suitable ligand and requires a base.

Other Cross-Coupling Reactions: While Suzuki coupling is prevalent, other methods like the Hiyama coupling (using organosilicon reagents) or nickel-catalyzed couplings offer alternative pathways. mdpi.comcas.cn Nickel catalysis, in particular, has emerged as a powerful tool for difluoromethylation reactions, sometimes using reagents like 2-PySO₂CF₂H where ligand choice dictates whether C-S or C-C coupling occurs. cas.cn These reactions provide robust methods for assembling the core structure before the final conversion to the methanol functional group.

Below is a table summarizing representative cross-coupling conditions for pyridine derivatives.

Coupling Type Halogenated Precursor Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Ref.
Suzuki-MiyauraN-[5-bromo-2-methylpyridin-3-yl]acetamideArylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate-Good core.ac.uk
Hiyamap-IodonitrobenzenePhenyl trimethoxysilanePd(OAc)₂ / DABCOTBAFDioxane8099 mdpi.com
Nickel-CatalyzedAryl Iodide2-PySO₂CF₂HNi catalyst / terpyridineZn powderDMF80Varies cas.cn

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement within a molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained. For [5-(Difluoromethyl)pyridin-2-YL]methanol (B6145661) , a combination of ¹H, ¹⁹F, and ¹³C NMR experiments, including two-dimensional (2D) techniques, is essential for a complete structural assignment.

While specific, experimentally-derived spectra for This compound are not widely available in published literature, the expected spectral features can be predicted based on the analysis of closely related structures.

Proton (¹H) NMR

In the ¹H NMR spectrum, each unique proton environment in the molecule gives rise to a distinct signal. For This compound , the following resonances are anticipated:

Pyridyl Protons: The three protons on the pyridine (B92270) ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C6 position is expected to be a singlet or a narrow doublet, while the protons at the C3 and C4 positions will show doublet or doublet-of-doublets splitting patterns due to coupling with each other.

Difluoromethyl Proton (-CHF₂): The single proton of the difluoromethyl group is a key diagnostic feature. It is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JH-F). This signal would likely be found in the range of δ 6.5-7.5 ppm.

Methanol (B129727) Protons (-CH₂OH): The two protons of the methylene (B1212753) group (-CH₂) adjacent to the alcohol will appear as a singlet, typically in the δ 4.5-5.0 ppm region. The single proton of the hydroxyl group (-OH) will also present as a singlet, though its chemical shift can be variable and it may exchange with trace water in the solvent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridyl H (C6) ~8.7 s or d -
Pyridyl H (C4) ~8.0 d ~8.0
Pyridyl H (C3) ~7.6 d ~8.0
-CHF₂ ~6.8 t ~56.0 (²JH-F)
-CH₂OH ~4.8 s -

Fluorine (¹⁹F) NMR

¹⁹F NMR is particularly informative for fluorinated compounds. The difluoromethyl group in the target molecule will produce a characteristic signal. This signal is expected to be a doublet, resulting from the coupling with the single proton of the same group (²JF-H). The chemical shift for difluoromethyl groups attached to aromatic rings typically appears in a predictable region of the spectrum. Analysis of similar compounds, such as difluoromethyl 2-pyridyl sulfone, shows signals in the range of δ -90 to -120 ppm. cas.cn

Carbon (¹³C) NMR and 2D NMR Techniques

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The pyridine ring will show five distinct signals for its carbon atoms. The difluoromethyl carbon (-CHF₂) will be identifiable by its triplet splitting pattern due to one-bond coupling with the two fluorine atoms (¹JC-F). The methanol carbon (-CH₂OH) will also be present in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the protons on the pyridine ring. An HSQC spectrum would correlate each proton signal with the carbon atom to which it is directly attached, definitively linking the proton and carbon assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns. For This compound , high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]+ or [M+H]+), confirming its elemental formula (C₇H₇F₂NO).

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. Common fragmentation pathways would likely involve the loss of the hydroxyl group, the entire hydroxymethyl group (-CH₂OH), or cleavage of the C-C bond between the pyridine ring and the difluoromethyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for This compound is not publicly documented, analysis of related pyridin-2-yl-methanol derivatives allows for well-founded predictions. patsnap.comresearchgate.netgoogle.com

It is highly probable that the crystal structure would be significantly influenced by hydrogen bonding. An intermolecular hydrogen bond between the hydroxyl group's hydrogen atom and the nitrogen atom of the pyridine ring of an adjacent molecule is expected. researchgate.net This interaction often leads to the formation of chains or helices in the crystal lattice. researchgate.net The arrangement of the difluoromethyl group and the packing of the pyridine rings would also be key features of the solid-state assembly.

Table 2: Typical Crystallographic Parameters for a Related Compound, Phenyl(pyridin-2-yl)methanol researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group P bca
a (Å) 7.4385 (8)
b (Å) 14.3429 (16)
c (Å) 9.2255 (10)
V (ų) 984.27 (19)
Z 4

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a compound and for analyzing mixtures. For a polar, heterocyclic compound like This compound , a reversed-phase HPLC method would be appropriate. However, due to the basic nature of the pyridine nitrogen, peak tailing can be an issue on standard C18 columns.

To achieve good peak shape and reliable separation, mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, is often employed for pyridine derivatives. cas.cnsigmaaldrich.com Alternatively, the use of an acidic additive, such as formic acid or trifluoroacetic acid, in the mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol) can improve peak symmetry by protonating the pyridine nitrogen. googleapis.comgoogleapis.com Detection would typically be performed using a UV detector, set to a wavelength corresponding to the absorbance maximum of the pyridine ring system. googleapis.com This analysis is critical to ensure that the compound is free from starting materials, by-products, or other impurities before its use in subsequent applications.

Computational and Theoretical Studies on 5 Difluoromethyl Pyridin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometric parameters of molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For [5-(Difluoromethyl)pyridin-2-yl]methanol (B6145661), DFT studies would typically be employed to predict its most stable conformation. These calculations involve optimizing the molecular geometry to find the lowest energy structure, revealing key bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be thoroughly analyzed.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, analysis of the HOMO and LUMO would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively, thereby predicting its reactive behavior in chemical transformations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For this compound, an MEP analysis would highlight the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group as potential sites for electrophilic interaction, while the hydrogen atoms and the difluoromethyl group would exhibit more positive potential.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, intermolecular interactions, and the behavior of the molecule in different environments, such as in solution. For this compound, MD simulations could be used to explore its conformational landscape and to understand how it interacts with solvent molecules, which is crucial for predicting its behavior in various chemical processes.

In Silico Prediction of Physicochemical Parameters relevant to molecular interactions

A variety of computational tools and algorithms can predict the physicochemical properties of a molecule based on its structure. These in silico predictions are valuable for assessing a compound's potential behavior in different systems.

Physicochemical ParameterPredicted Value
Molecular Weight161.13 g/mol
XLogP30.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass161.04572585 g/mol
Monoisotopic Mass161.04572585 g/mol
Topological Polar Surface Area42.1 Ų
Heavy Atom Count11
Formal Charge0
Complexity167
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes
This data is based on computational predictions.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. Comparing these predicted spectra with experimental data can provide strong evidence for the compound's structural assignment.

Research Applications and Prospective Utility of 5 Difluoromethyl Pyridin 2 Yl Methanol Derivatives

Role in Medicinal Chemistry Research and Drug Discovery Programs

In medicinal chemistry, the pyridine (B92270) ring is recognized as a "privileged structural motif" due to its presence in a significant number of FDA-approved drugs. mdpi.comnih.gov The introduction of a difluoromethyl (CF2H) group onto this scaffold, as seen in [5-(Difluoromethyl)pyridin-2-yl]methanol (B6145661), offers a sophisticated tool for modulating the physicochemical properties of resulting drug candidates. This strategic fluorination can enhance metabolic stability, receptor binding affinity, and membrane permeability. nih.govacs.org Consequently, derivatives of this compound are actively investigated in drug discovery programs aimed at developing new therapeutic agents. mdpi.comnih.gov

The this compound moiety is a key component in the design and synthesis of a diverse range of bioactive molecules. mdpi.comnih.gov Synthetic chemists utilize it as a precursor to construct more complex heterocyclic systems that exhibit activities against various diseases, including cancer and viral infections. mdpi.comnih.gov The difluoromethyl-pyridine unit is often incorporated into larger molecular scaffolds to fine-tune their biological function and pharmacokinetic profiles. nih.govmdpi.comnih.govnih.gov The synthesis of these complex molecules can involve multi-step sequences, starting from functionalized pyridines to build potent agents. mdpi.com For example, nitropyridines, which are related pyridine derivatives, serve as versatile precursors for a wide array of bioactive compounds. mdpi.comnih.gov

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For derivatives incorporating the difluoromethyl-pyridine scaffold, SAR studies have revealed key insights. For instance, in the development of kinase inhibitors, replacing a trifluoromethyl group with a difluoromethyl group was found to augment mTOR kinase affinity. acs.org Similarly, in the design of transient receptor potential vanilloid 3 (TRPV3) antagonists, systematic optimization of a lead compound featuring a pyridinyl methanol (B129727) moiety led to the identification of potent and selective antagonists. nih.gov

Scaffold/Derivative ClassStructural ModificationImpact on Biological ActivityReference
PI3K/mTOR InhibitorsReplacement of trifluoromethyl (CF3) with difluoromethyl (CF2H) on the pyridine ringIncreased mTOR kinase affinity acs.org
Pyridine-based Kinase InhibitorsIntroduction of a 4-(difluoromethyl)pyridin-2-amine (B599231) moietyLed to potent and brain-penetrable dual PI3K/mTOR inhibitors nih.gov
TRPV3 AntagonistsSystematic optimization of a pyridinyl methanol moietyIdentification of novel and selective antagonists with favorable preclinical profiles nih.gov
Antiproliferative PyridinesPresence and position of halogen atoms on the pyridine ringModulates antiproliferative activity against cancer cell lines nih.gov

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for anticancer drug development. nih.govresearchgate.netsemanticscholar.org Derivatives of this compound have been instrumental in the target-oriented synthesis of potent dual PI3K/mTOR inhibitors. nih.govnih.gov

A notable example is the clinical candidate PQR530, chemically known as (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine. nih.gov This compound emerged from a structure-activity relationship study that identified the 4-(difluoromethyl)pyridin-2-amine fragment as key to its potent and specific inhibition of both PI3K and mTOR kinases. acs.orgnih.gov The synthesis of such inhibitors often involves coupling the functionalized pyridine core with other heterocyclic systems, like triazines, to achieve the desired biological activity and drug-like properties. acs.orgnih.gov The difluoromethyl group in these inhibitors plays a crucial role in binding to the ATP-binding site of the kinase domain. acs.orgnih.gov

Compound NameChemical Structure FeatureTarget(s)SignificanceReference
PQR530Contains a 4-(difluoromethyl)pyridin-2-amine moietyDual PI3K/mTORPotent, orally bioavailable, and brain-penetrable clinical candidate. nih.gov
PQR309 (Bimiralisib)Contains a 4-(trifluoromethyl)pyridin-2-amine moiety (related structure)Pan-Class I PI3K/mTORPotent, brain-penetrant clinical candidate; SAR studies on this scaffold led to difluoromethyl analogs. acs.orgnih.govacs.org
PQR620Contains a 4-(difluoromethyl)pyridin-2-amine moietymTORA highly potent and selective mTOR inhibitor. acs.org

In the drug discovery process, lead optimization is the phase where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. nih.govspirochem.com The this compound scaffold and its derivatives are valuable tools in this process. nih.govnih.gov The difluoromethyl group is often introduced during lead optimization to overcome issues such as metabolic instability or to enhance binding affinity. nih.govacs.org

The development of the dual PI3K/mTOR inhibitor PQR530 is a clear example of successful lead optimization. nih.gov Starting from earlier compounds, researchers systematically designed analogs where modifications, such as the introduction of the difluoromethyl group, led to a candidate with superior properties, including oral bioavailability and the ability to cross the blood-brain barrier. acs.orgnih.gov This iterative process of analog design, synthesis, and testing is fundamental to modern drug discovery, and versatile building blocks like this compound are essential for exploring the necessary chemical space efficiently. nih.govspirochem.com

The incorporation of fluorine into drug candidates can profoundly alter their biological properties. nih.govacs.org The difluoromethyl group (CHF2) in this compound provides a unique combination of effects that can be exploited to modulate molecular interactions. nih.govnih.gov As a bioisosteric replacement for a hydroxyl or thiol group, the CHF2 group can form hydrogen bonds and other favorable interactions within a receptor's binding pocket. nih.gov

Design and Synthesis of Bioactive Molecules

Contributions to Agrochemical Research and Development

The utility of fluorinated pyridine compounds extends into the realm of agrochemical research. nih.gov Many commercially successful herbicides and pesticides contain a fluorinated pyridine core. The introduction of fluorine-containing substituents, such as trifluoromethyl (CF3) and difluoromethyl (CF2H), is a well-established strategy for discovering new agrochemicals with high efficacy and desired crop selectivity. nih.gov

For example, several herbicides utilize a 2-chloro-5-(trifluoromethyl)pyridine (B1661970) intermediate in their synthesis. nih.gov These compounds function by inhibiting essential plant enzymes, such as acetyl-CoA carboxylase (ACCase). nih.gov While direct examples involving this compound are less documented in readily available literature, the principles established with trifluoromethylpyridines are directly applicable. mdpi.comnih.gov The difluoromethyl group can be used to fine-tune the herbicidal spectrum and soil activity of a lead compound. The this compound building block, therefore, represents a valuable starting material for the synthesis and development of next-generation crop protection agents, enabling the creation of novel herbicides and fungicides with potentially improved environmental profiles and efficacy against resistant weed and pathogen species. acs.orgnih.govbldpharm.com

Design of Novel Crop Protection Agents

The difluoromethyl moiety is a recognized pharmacophore in modern agrochemicals, and derivatives of this compound are being explored for the creation of novel fungicides and herbicides. The rationale behind this approach lies in the ability of the -CHF2 group to act as a bioisostere of other functional groups, potentially enhancing the biological activity and metabolic stability of the resulting pesticide. Research in this area focuses on synthesizing new active ingredients where the this compound core is derivatized to interact with specific biological targets in pests and weeds. While specific commercial crop protection agents derived directly from this compound are not yet widely documented, the general class of fluorinated pyridines is of significant interest. For instance, the broader family of trifluoromethylpyridines has yielded several commercial agrochemicals, underscoring the potential of fluorinated pyridine scaffolds in this sector.

Development as Advanced Organic Reagents and Catalytic Ligands

The reactivity of the hydroxyl group and the unique electronic nature of the difluoromethyl-substituted pyridine ring make this compound and its derivatives valuable tools in organic synthesis.

Utilization in Fluorination Reactions

While this compound itself is a product of fluorination, its derivatives are being investigated as reagents in subsequent chemical transformations. The field of fluorination chemistry is rapidly expanding, with a continuous search for new and efficient reagents. Although direct utilization of this compound in fluorination reactions is not a primary focus, its role as a building block for more complex fluorinated molecules is crucial. For example, related pyridylsulfonyl-containing compounds are used in copper-catalyzed monofluoromethylation reactions. beilstein-journals.org

Design of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral alcohols, including derivatives of pyridinylmethanol, can serve as precursors to valuable chiral ligands for asymmetric catalysis. A chemoenzymatic approach has been successfully employed to prepare chiral fluorinated secondary alcohols with a pyridine ring, achieving high enantiomeric excess. nih.gov This methodology highlights the potential for producing chiral derivatives of this compound. These chiral alcohols can then be incorporated into ligands for metal-catalyzed asymmetric reactions, such as hydrogenations and carbon-carbon bond-forming reactions, where the stereochemical outcome is controlled by the chiral ligand. A patent has been filed for the preparation of (R)-phenyl(pyridin-2-yl)methanol derivatives via asymmetric hydrogenation, demonstrating the industrial interest in such chiral compounds. google.com

Below is a table showcasing the enantioselective synthesis of chiral substituted 2,4-diketoimidazolidines and 2,5-diketopiperazines via asymmetric hydrogenation using a Rh/f-spiroPhos complex, illustrating the potential of chiral ligands in achieving high enantioselectivities. While not directly involving the target compound, it exemplifies the types of transformations where its chiral derivatives could be applied.

EntrySubstrateProductee (%)
15-Benzylidene-2,4-diketoimidazolidine(S)-5-Benzyl-2,4-diketoimidazolidine99.9
25-(4-Chlorobenzylidene)-2,4-diketoimidazolidine(S)-5-(4-Chlorobenzyl)-2,4-diketoimidazolidine99.6
33-Benzylidene-2,5-diketopiperazine(S)-3-Benzyl-2,5-diketopiperazine99.8
43-(4-Methoxybenzylidene)-2,5-diketopiperazine(S)-3-(4-Methoxybenzyl)-2,5-diketopiperazine99.2
Data adapted from a study on the enantioselective hydrogenation of hydantoins and 2,5-ketopiperazines. nih.gov

Emerging Applications in Materials Science (e.g., Fluorous Chemistry, Functional Polymers)

The unique properties of the difluoromethylpyridine moiety are also being harnessed in the field of materials science. The introduction of fluorinated groups can significantly alter the surface properties, thermal stability, and solubility of polymers.

The synthesis of novel polyazomethine polymers containing pyridine moieties has been reported, showcasing the integration of such heterocycles into polymer backbones. researchgate.net While not specifically incorporating the difluoromethyl group, this research opens the door for the use of this compound as a monomer or a modifying agent to create functional polymers with tailored properties. For example, the difluoromethyl group could impart hydrophobicity or be used in "fluorous chemistry," a technique that facilitates the separation of catalysts and products based on their affinity for fluorous solvents. This approach is particularly valuable in catalysis, where the recovery and reuse of expensive metal catalysts are crucial for sustainable chemical processes.

The development of pyridine-grafted copolymers with applications in fluorescence and antimicrobial materials further illustrates the versatility of pyridine-containing building blocks in polymer science. The incorporation of this compound into such systems could lead to materials with enhanced performance and new functionalities.

Future Directions and Interdisciplinary Research Opportunities

Advancements in Sustainable Synthesis of Fluorinated Pyridines

The chemical industry is increasingly focused on developing environmentally friendly and sustainable methods for synthesizing fluorinated compounds like [5-(Difluoromethyl)pyridin-2-yl]methanol (B6145661). acs.org Traditional fluorination techniques often involve harsh conditions and generate substantial waste, prompting a shift towards greener alternatives. rsc.orgdovepress.com

Key areas of advancement include:

Direct C-H Functionalization: A primary goal in modern organic synthesis is the direct conversion of carbon-hydrogen (C-H) bonds into new functional groups. nih.gov This atom-economical approach is highly desirable for creating and modifying complex molecules, including pharmaceuticals. nih.govresearchgate.net For pyridine-containing drugs, late-stage C-H functionalization is particularly advantageous. nih.gov Researchers are actively developing innovative strategies for the regioselective C-H functionalization of pyridines, which has historically been challenging due to the electron-deficient nature of the pyridine (B92270) ring and the coordinating ability of the nitrogen atom. nih.govresearchgate.net Recent breakthroughs include methods for functionalizing the meta-position of pyridines, which is notoriously difficult to access. analytik.news These new methods often feature high regioselectivity and mild reaction conditions. nih.gov Transition-metal catalysis, particularly with palladium and rhodium, has shown promise in this area. beilstein-journals.orgnih.gov For instance, a Rh(III)-catalyzed C–H functionalization approach has been developed to prepare multi-substituted 3-fluoropyridines. nih.gov Additionally, methods for the direct C-H fluorination of pyridines using reagents like silver(II) fluoride (B91410) (AgF₂) have been established, offering high site-selectivity and tolerance for various functional groups. orgsyn.org A recently developed method for preparing organofluorides involves a single-electron transfer (SET) process promoted by a pyridine N-oxyl radical, which can be performed in water at room temperature. rsc.org

Biocatalysis: Nature's catalysts, enzymes, offer a highly selective and environmentally benign route for chemical transformations. academie-sciences.fr Biocatalysis is gaining traction as a sustainable alternative to traditional synthetic methods, operating under mild conditions and often with superior selectivity. academie-sciences.frnih.gov The development of directed evolution has been a major advancement, allowing scientists to tailor enzymes for specific non-natural reactions. academie-sciences.fr While challenges such as stability and substrate scope remain, ongoing research in enzyme engineering is expanding the application of biocatalysis in multi-step syntheses. academie-sciences.frtudelft.nl

Green Chemistry Approaches: The principles of green chemistry are being applied to fluorination reactions to minimize environmental impact. This includes the use of less hazardous reagents and solvents, such as performing reactions in water. rsc.org Microwave-assisted synthesis is another green tool that can lead to higher yields, shorter reaction times, and purer products in the synthesis of pyridine derivatives. acs.org The overarching goal is to develop fluorination processes that are not only efficient and selective but also economically and environmentally sustainable. dovepress.com

High-Throughput Screening and Combinatorial Chemistry in Derivative Exploration

To fully explore the therapeutic potential of the this compound scaffold, modern drug discovery relies on the rapid synthesis and screening of large numbers of related compounds. wikipedia.orgnih.gov

Combinatorial Chemistry: This approach allows for the rapid synthesis of large "libraries" of compounds by systematically combining different chemical building blocks. wikipedia.orgnih.gov Starting with a core structure like this compound, a multitude of derivatives can be created in a single process. wikipedia.org These libraries can exist as mixtures or as collections of individual, purified compounds. wikipedia.orgstanford.edu The goal is to generate extensive and diverse collections of molecules for subsequent biological evaluation. nih.gov

High-Throughput Screening (HTS): HTS involves the use of automated robotic systems to test millions of compounds against a specific biological target in a very short time. youtube.com This technology is essential for identifying "hits"—compounds that show activity in a particular assay—from the large libraries generated by combinatorial chemistry. nih.govyoutube.com The speed and efficiency of HTS have dramatically accelerated the initial stages of drug discovery. youtube.com

DNA-Encoded Libraries (DELs): DEL technology represents a significant evolution in combinatorial chemistry and screening. nih.govvipergen.com In this method, each small molecule in a library is attached to a unique DNA barcode that encodes its chemical structure. nih.govvipergen.comnih.gov This allows for the screening of billions of compounds simultaneously in a single tube. nih.govvipergen.com After the screening experiment, the DNA barcodes of the molecules that bind to the target can be amplified and sequenced, revealing the structures of the active compounds. nih.gov This powerful technique has become a widely used platform for discovering novel small-molecule ligands for a variety of therapeutic targets. nih.gov The synthesis of these libraries often employs a "split-and-pool" strategy, which enables the creation of vast and diverse chemical collections. vipergen.comnih.govrsc.org

Table 1: Comparison of Modern Drug Discovery Techniques

Feature Combinatorial Chemistry High-Throughput Screening (HTS) DNA-Encoded Libraries (DELs)
Primary Function Rapid synthesis of large numbers of diverse compounds. wikipedia.orgnih.gov Automated biological testing of large compound libraries. youtube.com Synthesis and screening of massive compound libraries in a single mixture. nih.govvipergen.com
Library Size Thousands to millions of compounds. wikipedia.org Can test millions of compounds per day. youtube.com Billions of compounds. nih.gov
Key Technology Parallel or split-pool synthesis. nih.gov Robotics, automation, and data processing. youtube.com DNA barcoding, split-and-pool synthesis, next-generation sequencing. nih.govvipergen.comnih.gov
Hit Identification Requires subsequent screening of library members. nih.gov Direct identification of active compounds from the screen. youtube.com Decoding of DNA barcodes from binding molecules. nih.gov
Advantages Efficiently generates chemical diversity. nih.gov Extremely fast and efficient for testing large collections. youtube.com Unprecedented library size, requires minimal target protein. vipergen.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery pipeline to accelerate the process, reduce costs, and improve the success rate of identifying viable drug candidates. nih.govfrost.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. nih.gov

De Novo Design: AI algorithms can be used for de novo drug design, which involves creating entirely new molecular structures with desired properties. mdpi.com Generative models, a type of AI, can learn the underlying rules of chemical structures and their activities from existing data to propose novel compounds, such as new derivatives of this compound, that are optimized for specific targets. mdpi.com

Predictive Modeling: A significant application of ML in drug discovery is the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netchemrevlett.com These models establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.netchemrevlett.com For instance, researchers have successfully used QSAR models to predict the anticancer activity of pyridine derivatives. chemrevlett.comchemrevlett.com These models can also predict important ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify promising candidates with favorable drug-like characteristics early in the discovery process. chemrevlett.comnih.gov

Synthesis Prediction and Optimization: AI is also being developed to assist with the practical aspects of chemical synthesis. By analyzing vast databases of chemical reactions, AI tools can predict viable synthetic routes for novel molecules. This can help chemists design more efficient and sustainable pathways to produce new derivatives of this compound and other complex targets. mdpi.com

Table 2: Applications of AI/ML in Drug Discovery for Pyridine Derivatives

Application Description Relevance to this compound
Virtual High-Throughput Screening (vHTS) Using computational models to screen large virtual libraries of compounds to identify those most likely to be active against a target. nih.gov Prioritizing new derivatives for synthesis and testing, saving time and resources.
QSAR/QSPR Modeling Developing models to predict biological activity (QSAR) and physicochemical properties (QSPR) based on molecular structure. researchgate.netchemrevlett.com Predicting the potency, selectivity, solubility, and other key properties of novel analogs. researchgate.netnih.gov
De Novo Design Generating novel molecular structures with desired characteristics using generative AI algorithms. mdpi.com Designing new and inventive analogs with potentially improved therapeutic profiles.
ADMET Prediction Using computational models to forecast the absorption, distribution, metabolism, excretion, and toxicity of compounds. chemrevlett.com Early identification of candidates with poor pharmacokinetic or safety profiles, reducing late-stage failures.

| Synthesis Route Prediction | Employing AI to suggest efficient and viable synthetic pathways for target molecules. mdpi.com | Assisting chemists in planning the synthesis of novel and complex derivatives. |


Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [5-(Difluoromethyl)pyridin-2-YL]methanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For fluorinated pyridine derivatives, introducing the difluoromethyl group early in the synthesis (e.g., via fluorinated building blocks) ensures stability. Optimization includes:

  • Temperature control : Elevated temperatures (80–120°C) for substitution reactions .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions to attach pyridine rings .
  • Purification : Column chromatography or recrystallization to isolate the product .
    • Key Data : Yield improvements (e.g., from 45% to 72%) are achievable by adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., -CH₂OH at δ ~4.8 ppm) and carbon shifts for the difluoromethyl group (δ ~110–120 ppm for CF₂) .
  • FTIR : Confirm hydroxyl (-OH stretch ~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]+ at m/z 176.1) .

Q. How can researchers determine logP and TPSA for this compound, and what do these parameters imply?

  • Methodological Answer :

  • logP : Use reverse-phase HPLC or computational tools (e.g., Open Babel). Reported logP ~1.8–2.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
  • TPSA : Calculated via fragment contribution (e.g., 50–60 Ų), suggesting moderate solubility and membrane permeability .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and target binding?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity reduces electron density on the pyridine ring, enhancing hydrogen-bond acceptor strength. This improves binding to targets like enzymes or receptors .
  • Metabolic Stability : The CF₂ group resists oxidative degradation, prolonging half-life in vivo (e.g., t₁/₂ increased by 2–3× vs. non-fluorinated analogs) .
    • Data : Fluorinated analogs show 10–20% higher binding affinity in kinase assays compared to non-fluorinated derivatives .

Q. What computational strategies model interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures to predict binding poses. Focus on fluorine-protein interactions (e.g., halogen bonds with Arg/Lys residues) .
  • MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .
    • Case Study : Fluorine-mediated interactions increased binding free energy by -2.5 kcal/mol in a COX-2 model .

Q. How can contradictory bioactivity data in antimicrobial assays be resolved?

  • Methodological Answer :

  • Replicate Experiments : Conduct triplicate assays with positive/negative controls (e.g., ciprofloxacin for bacteria) .
  • Mechanistic Studies : Use fluorescence microscopy to confirm membrane disruption vs. metabolic inhibition .
    • Data : Derivatives with MIC values ranging from 8–64 µg/mL require dose-response curves to clarify potency .

Q. What crystallization techniques refine the structure of this compound?

  • Methodological Answer :

  • Slow Evaporation : Use ethanol/water (7:3) at 4°C for single-crystal growth.
  • SHELX Refinement : Apply SHELXL for structure solution (R-factor <0.05) and validate via CCDC deposition .

Q. How can isotopic labeling or ¹⁹F NMR track metabolic pathways?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize ¹⁸O-labeled analogs to trace hydroxylation pathways via LC-MS .
  • ¹⁹F NMR : Monitor metabolite signals (e.g., δ -120 ppm for CF₂) in liver microsomes .

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